molecular formula C21H20FN3O3 B3411529 N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide CAS No. 920157-59-1

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide

Cat. No.: B3411529
CAS No.: 920157-59-1
M. Wt: 381.4 g/mol
InChI Key: QPPIBLIPXDMVGD-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a 4-ethoxyphenyl group and a 3-fluorobenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The process begins with the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate to form the pyridazine core. This intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require refluxing in an appropriate solvent, such as dichloromethane or toluene, to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with nucleophilic groups replacing the fluorine atom.

Scientific Research Applications

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of enzyme activity or the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2,4-dimethoxybenzamide
  • N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide

Uniqueness

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide stands out due to its unique combination of a pyridazine ring with a 4-ethoxyphenyl group and a 3-fluorobenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its fluorine atom, in particular, enhances its reactivity and potential for substitution reactions, setting it apart from similar compounds.

Properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-2-27-18-8-6-15(7-9-18)19-10-11-20(25-24-19)28-13-12-23-21(26)16-4-3-5-17(22)14-16/h3-11,14H,2,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPIBLIPXDMVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide
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N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide
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N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide
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N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide
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N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide
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N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide

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